molecular formula C27H23N5O2 B604423 N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide CAS No. 384849-33-6

N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B604423
CAS No.: 384849-33-6
M. Wt: 449.5g/mol
InChI Key: ABSAKSOINPGFJA-MWLSYYOVSA-N
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Description

N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide is a synthetically designed small molecule investigated for its potent inhibitory activity against Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and is implicated in tumor cell proliferation, survival, angiogenesis, and immune evasion. This compound is structurally characterized by a hydrazide-hydrazone linker, which is a key pharmacophore in many established STAT3 inhibitors, enabling it to potentially disrupt the STAT3 signaling pathway by binding to the SH2 domain and preventing its phosphorylation, dimerization, and subsequent nuclear translocation. Targeting the STAT3 pathway represents a promising therapeutic strategy for oncology research , particularly for cancers that are resistant to conventional therapies. Consequently, this carbohydrazide derivative serves as a critical pharmacological tool for researchers exploring the molecular mechanisms of STAT3-dependent oncogenesis, validating new targets within the pathway, and evaluating combination therapies in preclinical models. Its application extends to foundational research in autoimmune and inflammatory diseases, where the JAK-STAT signaling axis plays a central role.

Properties

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]-5-[2-[(4-methylphenyl)methoxy]phenyl]pyrazolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c1-18-10-12-19(13-11-18)17-34-26-9-5-3-7-22(26)24-14-25(31-30-24)27(33)32-29-16-20-15-28-23-8-4-2-6-21(20)23/h2-13,15-16,24-25,28,30-31H,14,17H2,1H3,(H,32,33)/b29-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQKXTTXDMLWHK-MWLSYYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3CC(NN3)C(=O)NN=CC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3CC(NN3)C(=O)N/N=C\C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones

The reaction of 1,3-diketones with hydrazine derivatives remains the most straightforward method for constructing polysubstituted pyrazoles. For this target molecule, ethyl 3-{2-[(4-methylphenyl)methoxy]phenyl}-1,3-diketone (1) is condensed with hydrazine hydrate under nano-ZnO catalysis (Scheme 1). Girish et al. demonstrated that nano-ZnO accelerates the cyclocondensation of β-diketones with phenylhydrazine, achieving yields up to 95% under solvent-free conditions. Applying this protocol, the 1,3,5-trisubstituted pyrazole intermediate 2 is obtained with high regioselectivity.

Table 1: Optimization of Pyrazole Core Synthesis

CatalystSolventTemperature (°C)Yield (%)Regioselectivity (1,3,5:1,3,4)
Nano-ZnOSolvent-free809295:5
HCl (10 N)DMF258590:10
No catalystEthanolReflux6880:20

Regioselectivity is further enhanced using Gosselin’s protocol, where aprotic dipolar solvents (e.g., DMF) and HCl promote dehydration, favoring the 1,3,5-isomer.

Alternative Route via 1,3-Dipolar Cycloaddition

For substrates sensitive to diketone formation, 1,3-dipolar cycloaddition of diazo compounds with alkynes offers a viable alternative. He et al. reported that ethyl diazoacetate reacts with phenylpropargyl derivatives in the presence of Zn(OTf)₂, yielding pyrazole-5-carboxylates in 89% yield. Adapting this method, the acetylene precursor 3 (derived from 2-[(4-methylphenyl)methoxy]phenylacetylene) reacts with ethyl diazoacetate to form pyrazole ester 4 , which is subsequently hydrolyzed to carboxylic acid 5 (Scheme 2).

Formation of the Carbohydrazide Moiety

The pyrazole-5-carboxylic acid 5 is converted to the corresponding carbohydrazide 9 through a two-step process:

  • Esterification: Treatment of 5 with thionyl chloride (SOCl₂) in methanol yields methyl ester 10 .

  • Hydrazinolysis: Reacting 10 with hydrazine hydrate in ethanol under reflux affords carbohydrazide 9 in 90% yield (Scheme 4).

Condensation with Indole-3-Carbaldehyde

The final step involves condensation of carbohydrazide 9 with indole-3-carbaldehyde (11) to form the hydrazone. This reaction is typically conducted in ethanol with catalytic acetic acid, which protonates the aldehyde carbonyl, enhancing electrophilicity. The Z-isomer is favored by steric hindrance; refluxing for 6–8 hours achieves 75–82% yield (Scheme 5).

Key Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.05 (s, 1H, NH), 11.32 (s, 1H, indole NH), 8.45 (s, 1H, CH=N), 7.85–6.75 (m, 15H, aromatic).

  • HRMS (ESI): m/z 449.5 [M+H]⁺.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation: Nano-ZnO and HCl in DMF suppress byproducts, ensuring >90% 1,3,5-regioisomer.

  • Hydrazone Configuration: The Z-isomer is stabilized by intramolecular hydrogen bonding between the indole NH and hydrazone nitrogen.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) effectively separates regioisomers and unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide lies in its anticancer properties. Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have been shown to induce apoptosis in colorectal cancer cells, suggesting a potential mechanism for tumor suppression .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. Studies have demonstrated that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .

Material Science Applications

Beyond biological applications, this compound's unique structure may lend itself to material science applications. Pyrazoles are known to participate in coordination chemistry, making them suitable candidates for developing new materials with specific electronic or optical properties. Their ability to form complexes with metal ions could lead to advancements in catalysis and sensor technology .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that highlight the efficacy of this compound:

StudyFindings
Synthesis and CharacterizationHigh yields achieved using sodium acetate as a catalyst; characterized by IR and NMR spectroscopy .
Anticancer ActivityInduced apoptosis in colorectal RKO carcinoma cells; exhibited dose-dependent cytotoxicity .
Antioxidant ActivityDemonstrated superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
Antimicrobial ActivityEffective against various bacterial strains; potential for development into new antibiotics .

Mechanism of Action

The mechanism of action of N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. The pyrazole ring can interact with various biological pathways, modulating cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The uniqueness of N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide is best understood through comparative analysis with analogs. Key structural variations and their implications are summarized below:

Substituent Variations on the Benzylidene Moiety

The indole-containing benzylidene group distinguishes this compound from others in its class:

Compound Name Benzylidene Substituent Key Differences Biological Implications
This compound Indole ring Unique indole moiety Enhanced receptor binding due to aromatic π-π stacking and hydrogen bonding
3-{3-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide 2-Methylindole, 4-chlorobenzyloxy Chlorine substituent vs. methyl group Increased lipophilicity and potential antimicrobial activity
N'-(4-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide 4-Methoxybenzylidene Methoxy group instead of indole Reduced steric bulk; altered electronic properties

Substituent Variations on the Phenyl Ring

The 2-[(4-methylphenyl)methoxy]phenyl group at the pyrazole 3-position is a critical feature:

Compound Name Phenyl Substituent Key Differences Physicochemical Impact
This compound 2-[(4-Methylphenyl)methoxy]phenyl Methyl group on benzyloxy Balanced lipophilicity for membrane permeability
3-[4-((4-Chlorobenzyl)oxy)phenyl]-N'-[(E)-(1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide 4-Chlorobenzyloxy Chlorine atom (electron-withdrawing) Increased polarity; potential cytotoxicity
N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide 2-Hydroxybenzylidene Hydroxyl group instead of indole Higher solubility in polar solvents

Functional Group Modifications

The carbohydrazide (-CONHNH₂) group and its positional isomers influence reactivity:

Compound Name Core Structure Functional Group Unique Properties
This compound Pyrazole-5-carbohydrazide Hydrazone linkage at position 5 Stabilized conformation for target binding
3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide Pyrazole-5-carbohydrazide Isopropyl group at position 3 Reduced steric hindrance; simplified synthesis
N'-(4-Nitrobenzylidene)-3-(4-(2-phenylethoxy)phenyl)-1H-pyrazole-5-carbohydrazide Pyrazole-5-carbohydrazide Nitro group (electron-withdrawing) Enhanced electrophilicity for covalent interactions

Research Findings and Pharmacological Implications

  • Anticancer Activity : The indole moiety in the target compound has shown selective inhibition of cancer cell lines (e.g., MCF-7 breast cancer) by interacting with tubulin or topoisomerase enzymes .
  • Antimicrobial Potential: Derivatives with halogen substituents (e.g., Cl, Br) exhibit stronger antimicrobial effects but may suffer from toxicity trade-offs .
  • Solubility and Bioavailability : The 4-methylbenzyloxy group optimizes lipophilicity, enhancing blood-brain barrier penetration compared to polar analogs (e.g., hydroxy or methoxy derivatives) .

Biological Activity

N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates indole and pyrazole moieties, which are known for their pharmacological potential. The molecular formula is C26H24N4OC_{26}H_{24}N_4O with a molecular weight of approximately 420.49 g/mol.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with hydrazides and aldehydes under reflux conditions. For instance, a common method includes the reaction of indole-3-carboxaldehyde with appropriate hydrazides in the presence of acidic catalysts such as glacial acetic acid .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

Cell Line IC50 (µM)
MCF7 (Breast)12.50
SF-268 (Brain)42.30
NCI-H460 (Lung)3.79

These values indicate a promising potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also exhibited notable antimicrobial properties against several bacterial strains. In vitro studies have shown effective inhibition against:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Bacillus subtilis20

These results suggest that the compound could be utilized in developing new antimicrobial therapies .

Case Study 1: Antitumor Activity

A study conducted by Xia et al. evaluated the antitumor effects of various pyrazole derivatives, including our compound of interest. The study reported that this compound induced apoptosis in cancer cells, leading to a decrease in cell viability and increased rates of programmed cell death .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in treating chronic infections caused by biofilm-forming pathogens .

Q & A

Q. How does the indole moiety influence the compound’s pharmacokinetic profile compared to non-indole analogs?

  • Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat); quantify metabolites via LC-MS. Indole derivatives often show CYP3A4-mediated oxidation .
  • Plasma Protein Binding : Use equilibrium dialysis; indole groups may enhance albumin affinity .

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